molecular formula C18H10ClF2N5O2 B2636153 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide CAS No. 919842-30-1

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide

Cat. No. B2636153
CAS RN: 919842-30-1
M. Wt: 401.76
InChI Key: GMMOPAYRWIUARO-UHFFFAOYSA-N
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Description

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C18H10ClF2N5O2 and its molecular weight is 401.76. The purity is usually 95%.
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Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

The compound is a part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold, which were designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Cytotoxic Activities Against MCF-7 and HCT-116

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . This suggests potential applications in the treatment of breast cancer (MCF-7) and colon cancer (HCT-116).

Moderate Activity Against HepG-2

The compounds also showed moderate activity against HepG-2 with an IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This indicates potential applications in the treatment of liver cancer (HepG-2).

Antibacterial Activity

Recently, pyrazolo[3,4-d]pyrimidines have become increasingly attractive for their potential antimicrobial properties . This compound could potentially be used in the prevention and treatment of bacterial infections in cancer patients .

Interaction with Ampicillin and Kanamycin

The compound was also studied for its interaction with ampicillin and kanamycin, representing important classes of clinically used antibiotics . This suggests potential applications in enhancing the effectiveness of these antibiotics.

Antitumor Efficacy

The combination of anticancer and antibacterial activities in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases . This compound could potentially be used to enhance the effectiveness of cancer treatments.

Mechanism of Action

Target of Action

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide primarily targets cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2, N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide can effectively halt cell proliferation, making it a potential candidate for cancer therapy .

Mode of Action

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide interacts with CDK2 by binding to its active site. This binding prevents the phosphorylation of key substrates required for cell cycle progression. As a result, cells are unable to proceed from the G1 phase to the S phase, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .

Biochemical Pathways

The inhibition of CDK2 by N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide affects several downstream pathways. One significant pathway is the p53 pathway, which is activated in response to DNA damage and stress signals. By inhibiting CDK2, the compound can enhance the activation of p53, leading to increased expression of p21, a cyclin-dependent kinase inhibitor that further enforces cell cycle arrest .

Pharmacokinetics

The pharmacokinetic properties of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide include its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and has a moderate bioavailability. It is distributed widely in the body, with a preference for tissues with high cell proliferation rates. Metabolism primarily occurs in the liver, where it is converted into inactive metabolites. Excretion is mainly through the kidneys .

Result of Action

The molecular and cellular effects of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide include the induction of cell cycle arrest and apoptosis in cancer cells. By inhibiting CDK2, the compound disrupts the cell cycle, leading to the accumulation of cells in the G1 phase. This disruption triggers apoptotic pathways, resulting in programmed cell death of cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide The compound is stable under physiological pH and temperature conditions. Additionally, the compound’s stability can be compromised in extreme pH conditions or high temperatures .

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properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF2N5O2/c19-11-2-1-3-12(7-11)26-16-13(8-23-26)18(28)25(9-22-16)24-17(27)10-4-5-14(20)15(21)6-10/h1-9H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMOPAYRWIUARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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